molecular formula C25H38O3 B1195437 Desacetylscalaradial CAS No. 77282-60-1

Desacetylscalaradial

Cat. No.: B1195437
CAS No.: 77282-60-1
M. Wt: 386.6 g/mol
InChI Key: RZKMKRDUWZVLSO-MQHLBGOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desacetylscalaradial is a natural product found in Glossodoris rufomarginata with data available.

Scientific Research Applications

Antinociceptive Effects

Desacetylscalaradial, a derivative of Levonantradol, has been studied for its antinociceptive effects. Research shows that both Levonantradol and this compound produce a dose-dependent increase in response latencies in pain tests without affecting motor reflexes at certain doses (Yaksh, 1981).

Modulation of Cyclic AMP

Studies have demonstrated that this compound, a synthetic cannabinoid analog, can reduce cyclic AMP levels in rat striatal slices. It has been observed to inhibit cyclic AMP accumulation induced by D1-dopamine agonists, suggesting its interaction with dopaminergic pathways (Bidaut‐Russell & Hewlett, 1991).

Structural Analysis and Interactions

Research involving diethylstilbestrol (DES) and its interaction with DNA provides insights into the structural properties of similar compounds. Such studies are crucial for understanding how drugs like this compound interact at the molecular level (Neault & Tajmir-Riahi, 1996).

Source and Chemical Composition

This compound has been identified in the sponge Dysidea sp., among other scalaranes. This research is pivotal for understanding the natural sources and chemical composition of such compounds (Yang, Shao, & Zhang, 2010).

Antimicrobial Activity

The desacetyl metabolite of cefotaxime (HR756) has been compared with cefotaxime and other cephalosporins for its antimicrobial activity. Studies like these highlight the potential clinical significance of this compound and similar compounds (Wise, Wills, Andrews, & Bedford, 1980).

Stroke Treatment Research

While not directly related to this compound, studies on derivatives like desmoteplase for acute ischemic stroke provide a broader context of how derivatives of drugs are explored for various treatments (Furlan et al., 2006).

Photosensitizing Effects in Cancer Treatment

Research on antibiotics like ravidomycin and desacetylravidomycin indicates their potential as photosensitizing, DNA-damaging agents, a property that might be shared or investigated in compounds like this compound (Greenstein et al., 1986).

Properties

77282-60-1

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

IUPAC Name

(1R,4aS,4bR,6aS,10aS,10bR,12S,12aS)-12-hydroxy-4b,7,7,10a,12a-pentamethyl-1,4,4a,5,6,6a,8,9,10,10b,11,12-dodecahydrochrysene-1,2-dicarbaldehyde

InChI

InChI=1S/C25H38O3/c1-22(2)10-6-11-23(3)18(22)9-12-24(4)19-8-7-16(14-26)17(15-27)25(19,5)21(28)13-20(23)24/h7,14-15,17-21,28H,6,8-13H2,1-5H3/t17-,18-,19-,20+,21-,23-,24-,25+/m0/s1

InChI Key

RZKMKRDUWZVLSO-MQHLBGOHSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2C[C@@H]([C@]4([C@H]3CC=C([C@@H]4C=O)C=O)C)O)C)(C)C

SMILES

CC1(CCCC2(C1CCC3(C2CC(C4(C3CC=C(C4C=O)C=O)C)O)C)C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC(C4(C3CC=C(C4C=O)C=O)C)O)C)C)C

synonyms

desacetylscalaradial

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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